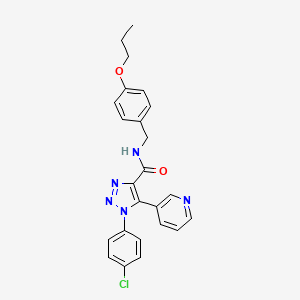
1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-chlorophenyl)-N-(4-propoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, a compound featuring a 1,2,3-triazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H22ClN5O2
- Molecular Weight : 447.9 g/mol
- CAS Number : 1207047-69-5
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MCF-7 | 1.5 | Arrests cell cycle at G1 phase, induces apoptosis |
| PC-3 | 0.6 | Inhibits colony formation via Wnt signaling pathway |
| SMMC-7721 | Not reported | Increases ROS levels leading to mitochondrial dysfunction |
Case Study: HCT116 Cell Line
In a study evaluating the compound's effects on the HCT116 colorectal cancer cell line, it was found to significantly reduce cell migration and induce apoptosis. The treatment led to alterations in the expression of epithelial and mesenchymal markers, indicating a shift towards decreased metastatic potential and enhanced apoptotic signaling pathways .
The biological activity of this triazole derivative is primarily attributed to its ability to modulate various cellular pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and cytochrome c release into the cytoplasm .
- Cell Cycle Arrest : It effectively arrests the cell cycle at the G1 phase in several cancer cell lines, thereby preventing further proliferation .
- Inhibition of Migration : Through modulation of the Wnt signaling pathway, the compound inhibits colony formation and migration in aggressive cancer phenotypes .
Additional Biological Activities
Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit antibacterial activity by inhibiting quorum sensing in bacteria. This mechanism could provide an alternative therapeutic approach against antibiotic-resistant strains .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-propoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-2-14-32-21-11-5-17(6-12-21)15-27-24(31)22-23(18-4-3-13-26-16-18)30(29-28-22)20-9-7-19(25)8-10-20/h3-13,16H,2,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIKYMMEGKIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














